molecular formula C29H28N2O B2793571 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one CAS No. 41332-25-6

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one

Cat. No.: B2793571
CAS No.: 41332-25-6
M. Wt: 420.556
InChI Key: RHEBHYVLULXPEH-UHFFFAOYSA-N
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Description

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a naphthylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is unique due to its combination of a piperazine ring with a diphenylmethyl group and a naphthylethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEBHYVLULXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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